2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride
Description
2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride is a synthetic heterocyclic compound with a complex triazoloquinazoline core. The molecule features a 2-ethyl group and 8,9-dimethoxy substituents on the quinazoline ring, a sulfanyl-methyl linker, and a pyridine moiety, all of which contribute to its unique physicochemical and pharmacological properties. The hydrochloride salt form enhances its solubility and bioavailability, making it a candidate for further therapeutic evaluation.
Properties
IUPAC Name |
2-ethyl-8,9-dimethoxy-5-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-c]quinazoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S.ClH/c1-4-17-22-18-13-9-15(25-2)16(26-3)10-14(13)21-19(24(18)23-17)27-11-12-7-5-6-8-20-12;/h5-10H,4,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMLTNSQQWMJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=N4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride is a synthetic derivative with potential biological activity. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 417.91 g/mol. The compound features a triazoloquinazoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN5O2S |
| Molecular Weight | 417.91 g/mol |
| CAS Number | 1221715-20-3 |
| Melting Point | Not available |
| Solubility | Not specified |
Research indicates that compounds with triazoloquinazoline structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions can lead to modulation of inflammatory responses, cell proliferation, and apoptosis.
Antitumor Activity
Studies have shown that derivatives of triazoloquinazolines exhibit significant antitumor properties. For example, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. A recent study highlighted the effectiveness of related compounds in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
The antimicrobial activity of triazoloquinazoline derivatives has also been investigated. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study involving a related compound demonstrated an IC50 value of 123 nM against PGE2-induced TNF-alpha reduction in human blood assays, indicating potent anti-inflammatory and potential anti-tumor effects .
- Microbial Inhibition : Another investigation reported that similar triazoloquinazoline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally related compounds:
Structural Analog: 2-Ethyl-8,9-dimethoxy-5-[(3-methylphenyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline (CAS 685108-49-0)
Key Differences and Similarities:
| Parameter | Target Compound (Hydrochloride) | CAS 685108-49-0 Analog |
|---|---|---|
| Core Structure | Triazolo[1,5-c]quinazoline with pyridine substituent | Triazolo[1,5-c]quinazoline with 3-methylphenyl group |
| Substituents | - 2-Ethyl, 8,9-dimethoxy - Sulfanyl-methyl-pyridine |
- 2-Ethyl, 8,9-dimethoxy - 3-Methylphenylsulfanyl |
| Molecular Formula | C₂₁H₂₂ClN₅O₂S (estimated) | C₂₁H₂₂N₄O₂S |
| Molecular Weight | ~440.35 g/mol (hydrochloride form) | 394.49 g/mol |
| Functional Implications | Pyridine moiety may enhance hydrogen bonding and solubility. Hydrochloride salt improves ionization. | 3-Methylphenyl group increases lipophilicity, potentially improving membrane permeability. |
Research Findings:
- The CAS 685108-49-0 analog lacks the pyridine group but shares the triazoloquinazoline core and ethyl/methoxy substituents. Its structural simplicity suggests moderate solubility compared to the hydrochloride derivative, which benefits from the pyridine’s polarity and salt formation .
- Substitution of the 3-methylphenyl group (CAS 685108-49-0) with a pyridine ring (target compound) introduces a basic nitrogen atom, likely altering binding affinity to enzymatic targets such as kinases or receptors.
Broader Class Comparisons
Triazoloquinazoline derivatives often exhibit activity against adenosine receptors or tyrosine kinases. For example:
- Camizestrant (AZD9833): A nonsteroidal selective estrogen receptor degrader (SERD) with a triazoloquinazoline backbone. Unlike the target compound, it lacks sulfur-containing linkers but emphasizes bulky aromatic groups for receptor interaction.
- CX-4945 : A clinical-stage kinase inhibitor with a triazoloquinazoline core. Its chloro and methoxy substituents differ from the ethyl and dimethoxy groups in the target compound, highlighting the impact of substituent positioning on target selectivity.
Pharmacological and Physicochemical Insights
- Solubility : The hydrochloride form of the target compound likely has superior aqueous solubility (>10 mg/mL) compared to neutral analogs like CAS 685108-49-0, which may require organic solvents for dissolution.
- Metabolic Stability : The methylpyridine group may reduce cytochrome P450-mediated metabolism compared to bulkier lipophilic substituents, as seen in other triazoloquinazoline derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
